molecular formula C20H20BrN3O3S B2494118 N-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 681476-62-0

N-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2494118
CAS No.: 681476-62-0
M. Wt: 462.36
InChI Key: POECHMWMYAGBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20BrN3O3S and its molecular weight is 462.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Using Sodium Hydrogen Sulfate as a Catalyst : The compound is synthesized in a three-component reaction involving N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea, with sodium hydrogen sulfate as a catalyst. This process produces moderate to high yields and is notable for its use of a nontoxic, cheap catalyst (Gein, Zamaraeva, & Dmitriev, 2018).

  • Structural Analysis Through X-ray Crystallography and DFT : X-ray crystal structure analysis and density functional theory (DFT) calculations have been employed for structural and electronic characterizations of similar tetrahydropyrimidine derivatives. These studies reveal insights into the conformation of the heterocyclic ring and its stereocenter (Memarian et al., 2013).

Catalytic Synthesis

  • Catalysis with L-Proline Nitrate in Ionic Liquids : A study investigated the catalytic ability of l-proline nitrate in the ionic liquids phase for synthesizing pyrimidine derivatives. The synthesis was performed through a one-pot three-component reaction, indicating efficient catalysis in an environmentally friendly medium (Cahyana, Liandi, & Anwar, 2022).

Antimicrobial Activities

  • Synthesis and Evaluation of Antimicrobial Activities : The compound has been synthesized as part of a series for evaluation of antimicrobial activities. This involves the reaction of N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes. The resulting compounds showed significant inhibition on bacterial and fungal growth (Akbari et al., 2008).

Biological Activity Screening

  • Screening for Antihypertensive Activity : Similar dihydropyrimidine derivatives have been synthesized and tested for antihypertensive activity. This research highlights the potential of these compounds in developing biologically active molecules with specific health applications (Rana, Kaur, & Kumar, 2004).

Properties

IUPAC Name

N-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3S/c1-3-27-16-10-12(4-9-15(16)25)18-17(11(2)22-20(28)24-18)19(26)23-14-7-5-13(21)6-8-14/h4-10,18,25H,3H2,1-2H3,(H,23,26)(H2,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POECHMWMYAGBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.